molecular formula C9H7F3N2O B8304656 (2-Trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol

(2-Trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No. B8304656
M. Wt: 216.16 g/mol
InChI Key: UOAMHYNDVNTSST-UHFFFAOYSA-N
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Patent
US09115102B2

Procedure details

A solution of 2.8 g (10.8 mmol) of ethyl 2-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate in 50 ml of tetrahydrofuran is added dropwise to a mixture of 0.5 g (11.9 mmol) of lithium aluminium hydride in suspension in 45 ml of tetrahydrofuran at −70° C. After stirring for 3 h at −70° C., the mixture is brought to ambient temperature, then 1.8 ml of a 2N aqueous sodium hydroxide solution is added. The mixture is filtered, dried over magnesium sulphate, filtered and concentrated. 2.3 g (100%) of (2-trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol are obtained in the form of a yellow solid.
Name
ethyl 2-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[C:11]([C:12](OCC)=[O:13])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[F:18][C:2]([F:1])([F:17])[C:3]1[C:11]([CH2:12][OH:13])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
ethyl 2-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
2.8 g
Type
reactant
Smiles
FC(C1=NN2C(C=CC=C2)=C1C(=O)OCC)(F)F
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=NN2C(C=CC=C2)=C1CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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